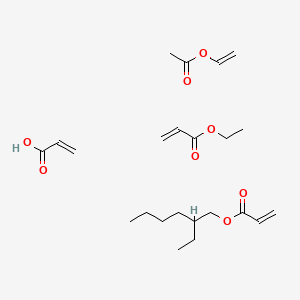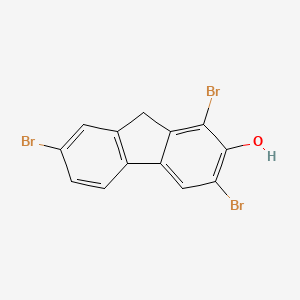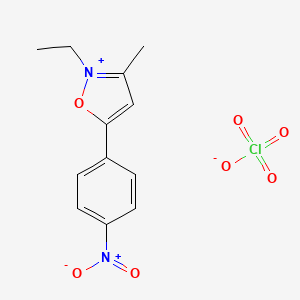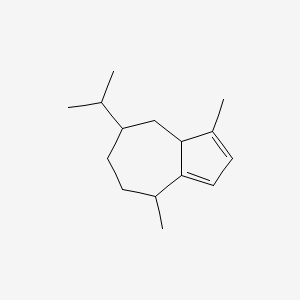![molecular formula C12H28O2Si2 B14639976 Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- CAS No. 55724-30-6](/img/structure/B14639976.png)
Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- is a chemical compound known for its unique structure and properties. It is a type of silane compound where the silicon atoms are bonded to trimethyl groups and linked through a 1,4-cyclohexanediylbis(oxy) bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- typically involves the reaction of 1,4-cyclohexanediylbis(oxy) with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
1,4-Cyclohexanediylbis(oxy)+2(CH3)3SiCl→Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Hydrosilanes or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance surface properties .
Mechanism of Action
The mechanism by which Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- exerts its effects involves the interaction of the silicon atoms with various molecular targets. The silicon-oxygen bonds in the compound are highly reactive, allowing for the formation of stable complexes with other molecules. This reactivity is harnessed in various applications, such as catalysis and material modification .
Comparison with Similar Compounds
Similar Compounds
- Silane, [1,4-phenylenebis(oxy)]bis[trimethyl-
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- is unique due to its 1,4-cyclohexanediylbis(oxy) bridge, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
55724-30-6 |
|---|---|
Molecular Formula |
C12H28O2Si2 |
Molecular Weight |
260.52 g/mol |
IUPAC Name |
trimethyl-(4-trimethylsilyloxycyclohexyl)oxysilane |
InChI |
InChI=1S/C12H28O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
BGWBTRSWKHZAOR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCC(CC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
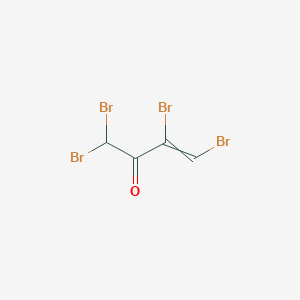
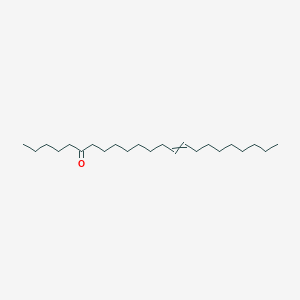
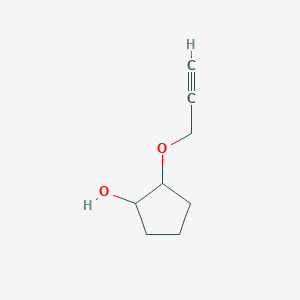
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
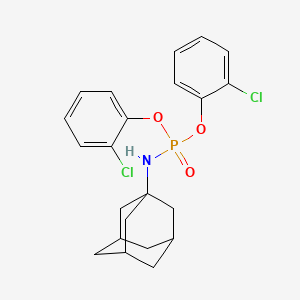
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
